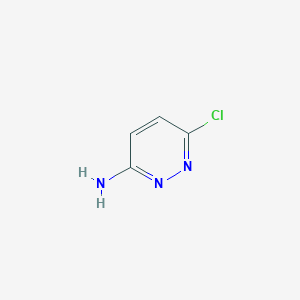

6-Amino-3-chloropyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXVKPOKPFWSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063928 | |

| Record name | 3-Pyridazinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-69-2 | |

| Record name | 3-Amino-6-chloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-chloropyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-chloropyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridazinamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridazinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-3-CHLOROPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJS443SLZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-3-chloropyridazine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of 6-Amino-3-chloropyridazine, a versatile heterocyclic organic compound. Its significance as a crucial building block in the synthesis of a wide array of valuable end-products, particularly within the pharmaceutical and agrochemical industries, is well-established.[1] This document serves as a critical resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

This compound, with the CAS number 5469-69-2, is a pyridazine derivative characterized by a molecular formula of C4H4ClN3.[2][3][4] The presence of an amino group and a chlorine atom on the pyridazine ring imparts significant reactivity, rendering it a versatile intermediate in organic synthesis.[1][5] Typically, it appears as a light brown to brown solid.[5]

Quantitative data on the chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H4ClN3 | [2][3][4] |

| Molecular Weight | 129.55 g/mol | [2][3][4] |

| Melting Point | 210 °C | [2][5] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [2][5] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [2][5] |

| pKa (Predicted) | 4.06 ± 0.10 | [2][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2][5] |

| Appearance | Light Brown to Brown Solid | [2][5] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. Available data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for structural elucidation.[2][6]

-

Infrared (IR) Spectroscopy : FTIR spectra, often obtained using KBr pellets, provide information on the functional groups present in the molecule.[3]

-

Mass Spectrometry (MS) : Mass spectral data is available, aiding in the determination of the molecular weight and fragmentation patterns.[6]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the presence of the amino and chloro substituents on the pyridazine ring. This unique arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[7] The compound is known to undergo nucleophilic substitution, oxidation, reduction, and cycloaddition reactions.[7]

A key reaction of this compound is nucleophilic substitution , where the chlorine atom can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the 6-position of the pyridazine ring.

Furthermore, the amino group can participate in various reactions, and the pyridazine ring itself can be involved in transformations such as oxidation to form the corresponding N-oxides or reduction.[7]

The versatility of this compound is highlighted by its use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of 6-aryl-3-aminopyridazine derivatives, which are of significant interest in medicinal chemistry.[8]

Logical Relationship of Synthetic Utility

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]

- 3. This compound | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

synthesis of 6-Amino-3-chloropyridazine from 3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Amino-3-chloropyridazine from 3,6-dichloropyridazine, a crucial transformation for the development of various pharmaceutical compounds. This document outlines common experimental protocols, summarizes key quantitative data, and presents a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules.[1][2] Its synthesis from the readily available 3,6-dichloropyridazine is a fundamental step in the production of these advanced pharmaceutical intermediates. The reaction involves a nucleophilic aromatic substitution, where an amino group replaces one of the chlorine atoms on the pyridazine ring. The selectivity of this amination is a critical aspect of the synthesis.

Reaction and Mechanism

The core of the synthesis is the reaction of 3,6-dichloropyridazine with an ammonia source.[3] This process, known as amination, results in the selective replacement of one chlorine atom. The greater reactivity of the chlorine atom at the 6-position is attributed to the electronic effects of the pyridazine ring nitrogen atoms.

While the term "signaling pathway" is more common in biology, in the context of this chemical synthesis, it can be conceptualized as the reaction workflow. The process begins with the activation of the pyridazine ring towards nucleophilic attack, followed by the addition of the amine and subsequent elimination of a chloride ion.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily varying in reaction conditions such as temperature, solvent, and the use of conventional heating versus microwave irradiation.

Conventional Heating Method

A common laboratory-scale procedure involves heating 3,6-dichloropyridazine with aqueous ammonia in a sealed vessel.[4]

Protocol:

-

A suspension of 3,6-dichloropyridazine in 25% aqueous ammonia is prepared in a PTFE-lined pressure reactor.[4]

-

The reactor is sealed and heated to 100°C for approximately 12 hours.[4]

-

After cooling to room temperature, the resulting crystalline solid is collected by filtration.[4]

-

The collected solid is washed with water and dried to yield this compound.[4]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in a shorter time frame.[5]

Protocol:

-

In a thick-walled borosilicate glass vial, 3,6-dichloropyridazine is mixed with a 28-30% solution of ammonium hydroxide.[5]

-

The vial is sealed and subjected to microwave irradiation at 120°C for 30 minutes with a power of 300W.[5]

-

Upon cooling, the precipitated product is filtered off.[5]

-

The precipitate is washed with a mixture of ethyl acetate and hexane (3:7) and then dried to give the final product.[5]

Quantitative Data Summary

The efficiency of the synthesis can be evaluated based on key quantitative parameters from various reported procedures. The following tables summarize this data for easy comparison.

| Parameter | Conventional Heating | Microwave-Assisted | Reference |

| Starting Material | 3,6-dichloropyridazine | 3,6-dichloropyridazine | [4][5] |

| Reagent | 25% Aqueous Ammonia | 28-30% NH4OH solution | [4][5] |

| Temperature | 100°C | 120°C | [4][5] |

| Reaction Time | ~12 hours | 30 minutes | [4][5] |

| Yield | 96% | 87% | [4][5] |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Methods.

A Chinese patent provides a broader range of conditions and outcomes, highlighting the versatility of the synthesis.[6]

| Embodiment | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (GC) |

| 1 | DMF | 100 | 9 | 90.63 | 98.76 |

| 2 | Acetonitrile | 120 | 7 | 93.79 | Not Specified |

| 3 | DMF/Acetonitrile | 150 | 6 | 89.25 | Not Specified |

| 4 | Dichloromethane | 30 | 26 | 81.42 | 99.00 |

Table 2: Data from Various Embodiments of a Patented Synthesis Method.[6]

Experimental Workflow

The general workflow for the synthesis of this compound from 3,6-dichloropyridazine can be visualized as a series of sequential steps.

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained after filtration and washing is often of high purity.[4][5] However, for applications requiring exceptionally pure material, further purification can be achieved through recrystallization or silica gel column chromatography.[6]

Characterization of the final product is typically performed using standard analytical techniques, including:

-

Melting Point: 213-214 °C (decomposed).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure.[4]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[4]

-

Gas Chromatography (GC): To determine the purity of the compound.[6]

Conclusion

The synthesis of this compound from 3,6-dichloropyridazine is a well-established and efficient process. Researchers and drug development professionals can choose between conventional heating and microwave-assisted methods based on their specific needs for reaction time, energy consumption, and available equipment. The high yields and purity achievable make this a reliable method for producing a key intermediate for the pharmaceutical industry.

References

A Technical Guide to 6-Amino-3-chloropyridazine (CAS 5469-69-2): Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3-chloropyridazine (CAS: 5469-69-2) is a highly versatile heterocyclic intermediate that serves as a critical building block in the synthesis of a wide array of biologically active compounds. Its unique chemical architecture, featuring a pyridazine core with reactive amino and chloro functional groups, makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis of this compound, its applications in medicinal chemistry—with a focus on anticancer and enzyme inhibitory activities—and its role in the development of agrochemicals. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Chemical Properties and Synthesis

This compound, also known as 3-Amino-6-chloropyridazine, is a solid, typically appearing as a white to light brown or yellow powder, with a molecular formula of C₄H₄ClN₃ and a molecular weight of 129.55 g/mol .[1] Its structure facilitates a variety of chemical transformations, making it an ideal scaffold for creating diverse molecular libraries.

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with an amino group.[2] Various reaction conditions have been optimized to improve yield and purity.

Table 1: Comparative Synthesis Protocols for this compound

| Precursor | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Ammonia water, Methylene dichloride | 100 | 9 | 82.60 | [2] |

| 3,6-Dichloropyridazine | Ammonia water, Acetonitrile | 120 | 7 | 93.79 | [2] |

| 3,6-Dichloropyridazine | Ammonia water, DMF, Acetonitrile | 150 | 6 | 89.25 | [3] |

| 3,6-Dichloropyridazine | Ammonia water, Methylene dichloride | 30 | 26 | 81.42 | [3] |

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of this compound:

Materials:

-

3,6-Dichloropyridazine

-

Ammonia water (25-28%)

-

Acetonitrile

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol), ammonia water (10.52 g, 300 mmol), and acetonitrile (200 mL).[2]

-

Stir the mixture at 120 °C for 7 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by recrystallization followed by silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.

-

Dry the final product under vacuum. The expected yield is approximately 93.79%.[2]

Applications in Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

| Compound Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo-pyridazine | MCF-7 (Breast) | 27.29 | [4] |

| Pyrazolo-pyridazine | HepG-2 (Liver) | 17.30 | [4] |

| Pyrazolo-pyridazine | HCT-116 (Colon) | 18.38 | [4] |

| Pyridazino[4,5-b]indol-4-one | MCF-7 (Breast) | 4.25 | [5] |

| Pyridazino[4,5-b]indol-4-one | MCF-7 (Breast) | 5.35 | [5] |

| 4,6-diphenyl-2-amino-3-cyanopyridine | A549 (Lung) | 0.01 | [6] |

| 4,6-diphenyl-2-amino-3-cyanopyridine | HT-29 (Colon) | 0.00033 | [6] |

| 4,6-diphenyl-2-amino-3-cyanopyridine | SMMC-7721 (Liver) | 0.00025 | [6] |

| Tetralin-yl-chalcone | Hela (Cervix) | 3.5 µg/mL | [7] |

| Tetralin-yl-chalcone | MCF-7 (Breast) | 4.5 µg/mL | [7] |

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy. Pyridazine-based compounds have been identified as potent PARP-1 inhibitors.[8][9]

Table 3: PARP-1 Inhibitory Activity of Pyridazine Derivatives

| Compound Derivative Type | IC₅₀ (nM) | Reference |

| Pyridopyridazinone (8a) | 36 | [10][11] |

| Olaparib (Reference) | 34 | [10][11] |

dot

Caption: PARP-1 Inhibition by Pyridazine Derivatives.

Inhibition of MAPK/ERK and PI3K/Akt Signaling Pathways

The MAPK/ERK and PI3K/Akt signaling pathways are crucial for cell proliferation and survival and are often dysregulated in cancer.[12][13] Pyridazine derivatives have been shown to inhibit these pathways, leading to apoptosis in cancer cells.[14][15]

dot

Caption: Inhibition of PI3K/Akt and MAPK/ERK Pathways.

Applications in Agrochemicals

This compound is also a valuable intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.[16] The pyridazine ring is a common feature in a number of commercial and developmental crop protection agents.

Antifungal and Antibacterial Activity

Derivatives of this compound have shown promising activity against various fungal and bacterial pathogens.

Table 4: Antimicrobial Activity of Pyridazine Derivatives

| Derivative Type | Pathogen | Activity Metric | Value (µg/mL) | Reference |

| Imidazo[1,2-b]pyridazine | A. flavus | MIC | 7.81 | [8] |

| Imidazo[1,2-b]pyridazine | B. cinerea | MIC | 15.62 | [8] |

| Imidazo[1,2-b]pyridazine | A. niger | MIC | 15.62 | [8] |

| Imidazo[1,2-b]pyridazine | F. solani | EC₅₀ | 6.3 | [8] |

| Imidazo[1,2-b]pyridazine | A. alternata | EC₅₀ | 4.0 | [8] |

| Chloro derivative | E. coli | MIC | 0.892 - 3.744 | [9] |

| Chloro derivative | P. aeruginosa | MIC | 0.892 - 3.744 | [9] |

| Pyridazinone | S. aureus (MRSA) | MIC | 3.74 - 8.92 µM | [5][17] |

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes.

-

Read the absorbance at 590 nm with a reference wavelength of 620 nm.

-

Calculate the IC₅₀ value from the dose-response curve.

dot

Caption: MTT Assay Workflow for Cytotoxicity.

PARP-1 Inhibition Assay (Chemiluminescent)

Materials:

-

96-well plate pre-coated with histones

-

Recombinant PARP-1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Test compounds (pyridazine derivatives)

-

Microplate reader capable of measuring chemiluminescence

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a histone-coated 96-well plate, add the PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test compound.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the light output.

-

Calculate the percent inhibition and determine the IC₅₀ value.[17]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of functional molecules with significant applications in medicine and agriculture. Its utility in constructing novel anticancer agents, particularly PARP-1 inhibitors and modulators of key signaling pathways, highlights its importance in modern drug discovery. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development of new chemical entities based on this versatile pyridazine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. benchchem.com [benchchem.com]

The Solubility Profile of 6-Amino-3-chloropyridazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-3-chloropyridazine, a pivotal intermediate in the synthesis of pharmaceuticals. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₄ClN₃ |

| Molecular Weight | 129.55 g/mol |

| Appearance | Light brown to brown solid |

| Melting Point | 210°C[1] |

| pKa | 4.06 ± 0.10[1] |

Quantitative Solubility Data

The solubility of this compound has been investigated in several organic solvents. The following table summarizes the available quantitative data. It is noted that solubility generally increases with a rise in temperature.[2]

| Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |

| Methanol | 298.15 - 343.55 | Data not fully available in public sources.[2] |

| Ethanol | 298.15 - 343.55 | Data not fully available in public sources.[2] |

| n-Butanol | 298.15 - 343.55 | Data not fully available in public sources.[2] |

| N,N-Dimethylformamide (DMF) | 298.15 - 343.55 | Data not fully available in public sources.[2] |

| Acetone | 298.15 - 343.55 | Data not fully available in public sources.[2] |

| Cyclohexanone | 298.15 - 343.55 | Data not fully available in public sources.[2] |

| Ethyl Acetate | 298.15 - 343.55 | Data not fully available in public sources.[2] |

| Toluene | 298.15 - 343.55 | Data not fully available in public sources.[2] |

| Dimethyl Sulfoxide (DMSO) | Ambient | 25 mg/mL (192.98 mM)[3] |

Note: While a study mentions the determination of solubility in the first eight solvents across a temperature range, the complete dataset is not publicly accessible.[2] The provided data for DMSO was determined in vitro.[3]

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the solid residue is determined.

-

Chromatographic/Spectroscopic Method (Recommended): Dilute the filtered saturated solution with a known volume of the solvent. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared from standard solutions of known concentrations.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the quantified amount of this compound in the known volume of the solvent.

Synthesis Workflow

This compound is commonly synthesized via the reaction of 3,6-dichloropyridazine with ammonia.[1][4] The following diagram illustrates a typical workflow for this chemical transformation.

Caption: Synthesis workflow for this compound.

Logical Relationship for Solubility Determination

The experimental determination of solubility follows a structured and logical progression of steps to ensure accuracy and reproducibility.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 6-Amino-3-chloropyridazine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Amino-3-chloropyridazine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (CAS No: 5469-69-2) is a substituted pyridazine derivative with the molecular formula C₄H₄ClN₃.[1] Its structural features, including the amino and chloro functional groups on the pyridazine ring, make it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic data is paramount for its identification, purity assessment, and the prediction of its reactivity in further chemical transformations. This guide presents a summary of its key spectroscopic characteristics.

Spectroscopic Data

The following sections provide a detailed overview of the NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in publicly accessible sources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in publicly accessible sources |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its amino group and aromatic ring structure.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak list not available in publicly accessible sources | N-H stretching (Amino group) | |

| C=C stretching (Pyridazine ring) | ||

| C-N stretching | ||

| C-Cl stretching |

Note: The IR spectrum is known to be available, but a detailed peak list is not publicly accessible. The assignments are based on characteristic functional group absorption regions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129.0 | Data not available | [M]⁺ (Molecular Ion) |

| Other fragments | Data not available | Fragmentation products |

Note: The molecular weight of this compound is 129.55 g/mol .[1] The mass spectrum would show a molecular ion peak corresponding to this mass. Detailed fragmentation data is not publicly available but would be obtained via techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to an NMR tube. The spectra would be recorded on a spectrometer, such as a BRUKER AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.[2] Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the KBr wafer technique.[4] A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet, through which a beam of infrared light is passed.

Mass Spectrometry (MS)

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a chromatographic column before entering the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow and Data Analysis

The acquisition and analysis of spectroscopic data for the structural characterization of this compound follows a logical workflow.

The logical relationship between the different spectroscopic techniques for comprehensive structural analysis is illustrated below.

Conclusion

This technical guide summarizes the available spectroscopic data for this compound. While the existence of detailed NMR, IR, and MS spectra is confirmed in scientific databases, the specific quantitative data is not fully available in the public domain. The provided information and generalized experimental protocols serve as a valuable resource for researchers working with this compound, facilitating its identification and use in further research and development activities.

References

biological activity of 6-Amino-3-chloropyridazine derivatives

An In-depth Technical Guide on the Biological Activity of 6-Amino-3-chloropyridazine Derivatives

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] Derivatives of pyridazine, particularly those containing the this compound core (CAS: 5469-69-2), have garnered significant interest from researchers in drug development.[3] This core, with the chemical formula C4H4ClN3, features a pyridazine ring substituted with an amino group at the third position and a chlorine atom at the sixth.[4][5][6] This unique structure serves as a versatile building block for synthesizing novel compounds with therapeutic potential.[4][7] The presence of basic nitrogen atoms allows for protonation, chelation, and the formation of crucial hydrogen bonds with biological targets, while the chlorine atom provides a reactive site for further chemical modification.[7][8] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, targeting researchers, scientists, and drug development professionals.

General Synthesis of Derivatives

The synthesis of this compound and its subsequent derivatives typically begins with 3,6-dichloropyridazine. The parent 3-Amino-6-chloropyridazine is commonly prepared by reacting 3,6-dichloropyridazine with an ammonia solution, often in a solvent like dioxane or ethanol at elevated temperatures.[2][4]

Once the core scaffold is obtained, the chlorine atom at the 6-position becomes a key handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling can be used to introduce alkyl or aryl groups, such as a propyl group using n-propylboronic acid and a palladium catalyst.[2][7] The amino group can also be modified to create a wide array of derivatives.[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a broad range of biological activities, with the most prominent being anticancer, antimicrobial, and analgesic effects.[1][9]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[9][10] Derivatives have shown potent antiproliferative effects against multiple cancer cell lines, including breast (MCF-7, MDA-MB-468), colon (HCT-116), and cervical (HeLa) cancer, with IC50 values often in the low micromolar range.[4][10][11]

Mechanism of Action:

-

Kinase Inhibition: The pyridazine scaffold is adept at forming hydrogen bonds with the hinge region of the ATP-binding site in various kinases.[7] This makes its derivatives potent kinase inhibitors.[9] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), which are critical in cancer cell proliferation and survival.[4][7]

-

PARP-1 Inhibition: Certain novel chloropyridazine hybrids have been designed as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] Inhibition of PARP-1 can lead to the accumulation of DNA damage and induce apoptosis in cancer cells.[8]

-

Apoptosis Induction: Studies have shown that these derivatives can trigger programmed cell death.[8] This is often confirmed by observing an increase in pro-apoptotic proteins like p53, BAX, and caspases 3 and 6, alongside a decrease in anti-apoptotic proteins such as BCL-2.[8]

Antimicrobial Activity

Various pyridazine derivatives have demonstrated activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria as well as fungi.[2][12][13] For instance, some synthesized compounds based on 6-chloropyridazine-3(2H)-thione showed a strong response against bacteria.[12] Structure-activity relationship studies suggest that modifications to the core, such as the length of an alkyl chain at the 6-position or substitutions on the amino group, can significantly impact antimicrobial potency and selectivity.[2][13]

Analgesic and Anti-inflammatory Activity

Derivatives incorporating a pyrazole ring, synthesized from a 6-chloropyridazin-3-yl precursor, have been evaluated for analgesic properties.[14][15] These compounds were studied for their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[14] In vivo testing using the acetic-acid induced writhing test in mice showed that several compounds exhibited moderate to good analgesic activity, comparable to the standard drug diclofenac.[14][16]

Quantitative Data Summary

The biological activities of this compound derivatives are quantified using various metrics, primarily the half-maximal inhibitory concentration (IC₅₀) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects.

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

|---|---|---|---|---|

| 3c | HNO97 (Head & Neck) | 0.05 | PARP-1 Inhibition, Apoptosis | [8] |

| 3e | FaDu (Head & Neck) | 0.09 | PARP-1 Inhibition, Apoptosis | [8] |

| 4b | MDA-MB-468 (Breast) | 0.11 | PARP-1 Inhibition, Apoptosis | [8] |

| 2b | MCF-7 (Breast) | >100 | Cytotoxic | [10] |

| Unnamed | MDA-MB-231 (Breast) | Low µM range | p44/42, Akt Inhibition | [4] |

| Unnamed | HCT116 (Colon) | Low µM range | p44/42, Akt Inhibition |[4] |

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyridazinone Deriv. (7) | S. aureus (MRSA) | MIC (µM) | 3.74 - 8.92 | [17] |

| Pyridazinone Deriv. (13) | P. aeruginosa | MIC (µM) | 3.74 - 8.92 | [17] |

| Thione Derivatives | Gram-positive bacteria | High Response | Not quantified | [12] |

| Thione Derivatives | Gram-negative bacteria | High Response | Not quantified |[12] |

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. The following are representative protocols based on cited literature.

Protocol 1: General Synthesis of a 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Intermediate

This protocol describes the synthesis of an intermediate used for creating more complex hybrids.[8]

-

Reactants: Combine 3,6-dichloropyridazine, 4-hydroxybenzaldehyde, and anhydrous potassium carbonate in isopropanol.

-

Reaction: Reflux the mixture. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter off the solid.

-

Purification: The crude product is purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final intermediate product.[8]

Protocol 2: In Vitro Anticancer Activity Screening (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) colorimetric assay is commonly used to evaluate the cytotoxic activity of compounds against cancer cell lines.[10]

-

Cell Plating: Seed cells (e.g., HCT-116 or MCF-7) in 96-well plates and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine derivatives and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the treatment medium and fix the remaining cells with a solution like 10% trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with a 0.4% (w/v) Sulforhodamine B solution in acetic acid.

-

Measurement: Wash away the unbound dye and solubilize the protein-bound dye with a 10 mM Tris base solution. Measure the absorbance (optical density) at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

References

- 1. sarpublication.com [sarpublication.com]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 11. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]

- 14. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

6-Amino-3-chloropyridazine: A Comprehensive Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide serves as a comprehensive resource on 6-Amino-3-chloropyridazine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This document provides a thorough overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

This compound, with the CAS number 5469-69-2, is a pyridazine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring both a nucleophilic amino group and a reactive chlorine atom, makes it an invaluable scaffold for creating diverse molecular architectures.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄ClN₃ | [4][5] |

| Molecular Weight | 129.55 g/mol | [4][5] |

| Appearance | Light brown to brown solid | [5] |

| Melting Point | 210 °C | [5] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [5] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.06 ± 0.10 | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [5] |

Table 1: Physicochemical Properties of this compound.

| Spectrum Type | Peak Assignments | Reference(s) |

| ¹H NMR (CD₃OD, 400 MHz) | δ 7.34 (d, J = 9.2 Hz, 1H), δ 6.95 (d, J = 9.6 Hz, 1H) | [6] |

| ¹³C NMR (CD₃OD, 100 MHz) | δ 161.5, 147.1, 131.1, 119.8 | [6] |

| FTIR (KBr wafer) | Key stretches can be found on SpectraBase | [4][7] |

| Mass Spectrum (GC-MS) | Molecular Ion Peak (M⁺) at m/z ≈ 129 | [7][8] |

Table 2: Spectroscopic Data for this compound.

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with an amino group.[2][5] This transformation is typically achieved by reaction with ammonia in a suitable solvent.[2][9] The presence of both an amino group and a chlorine atom on the pyridazine ring allows for a wide range of subsequent chemical modifications, including nucleophilic aromatic substitution and cross-coupling reactions.[3]

General Synthesis Workflow

The synthesis of this compound from 3,6-dichloropyridazine can be represented by the following workflow.

References

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to 6-Amino-3-chloropyridazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its derivatives, 6-Amino-3-chloropyridazine serves as a crucial starting material for the synthesis of novel compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the derivatives of this compound, focusing on their synthesis, biological evaluation, and the underlying mechanisms of action that position them as promising candidates for drug discovery, particularly in oncology and inflammatory diseases.

Core Synthesis and Derivatization

The chemical versatility of this compound allows for modifications at both the amino and chloro positions, enabling the generation of diverse chemical libraries. The primary synthetic routes involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine from 3,6-dichloropyridazine

This protocol outlines the foundational step in generating the core scaffold.

Materials:

-

3,6-dichloropyridazine

-

Aqueous ammonia (28-30%)

-

1,4-Dioxane or Methylene dichloride

-

Glass pressure vessel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a glass pressure vessel, dissolve 3,6-dichloropyridazine (1.0 equivalent) in 1,4-dioxane.

-

Add an excess of aqueous ammonia (e.g., 10-20 equivalents).

-

Seal the vessel and heat the mixture to 120-150°C for 12-24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield 3-amino-6-chloropyridazine.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol describes a general method for introducing aryl or heteroaryl groups at the 6-position.

Materials:

-

3-Amino-6-chloropyridazine (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Sodium carbonate, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-amino-6-chloropyridazine, arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.[2]

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired 3-amino-6-arylpyridazine.[2]

General Synthetic Workflow for 3-amino-6-substituted Pyridazines

Caption: Synthetic routes to 6-substituted-3-aminopyridazine derivatives.

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with a significant focus on anticancer and anti-inflammatory applications.

Anticancer Activity

The pyridazine core is a privileged scaffold in oncology drug discovery. Derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HCT116) cancer.[3][4] The mechanisms of action are often centered around the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3d | Imidazo[1,2-a]pyrimidine | MCF-7 | 43.4 | [4] |

| 3d | Imidazo[1,2-a]pyrimidine | MDA-MB-231 | 35.9 | [4] |

| 4d | Imidazo[1,2-a]pyrimidine | MCF-7 | 39.0 | [4] |

| 4d | Imidazo[1,2-a]pyrimidine | MDA-MB-231 | 35.1 | [4] |

| 3a | Pyrimidine/Pyridine | A549 (Lung) | 5.988 | [4] |

| 3c | Chloropyridazinoxyphenyl-ketone | HNO97, FaDu, MDA-MB-468 | Potent Inhibition | [5] |

| 3e | Chloropyridazinoxyphenyl-ketone | HNO97, FaDu, MDA-MB-468 | Potent Inhibition | [5] |

| 4b | Chloropyridazinoxyphenyl-benzyloxyphenylethanone | HNO97, FaDu, MDA-MB-468 | Potent Inhibition | [5] |

Note: The table presents a selection of reported IC50 values to demonstrate the potential of this compound class. Direct comparison should be made with caution due to variations in experimental conditions.

Kinase Inhibition

A primary mechanism for the anticancer effects of pyridazine derivatives is the inhibition of protein kinases. The 3-amino group often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6] Key kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[7]

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 9 | ITK | 0.87 | [8] |

| Compound 22 | ITK | 0.19 | [8] |

| Ribociclib (related scaffold) | CDK4 | 0.01 | [9] |

| Ribociclib (related scaffold) | CDK6 | 0.039 | [9] |

Key Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their modulation of critical signaling pathways that regulate cell fate.

p44/42 MAPK (Erk1/2) Signaling Pathway

The p44/42 MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers.

Caption: The p44/42 MAPK signaling cascade and potential points of inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is frequently implicated in cancer.[12][13][14]

Caption: The PI3K/Akt signaling pathway, a key target in cancer therapy.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the MAPK signaling network that is activated by stress stimuli and cytokines, and it plays a complex role in both cell survival and apoptosis.[3][7][15]

Caption: The JNK signaling pathway involved in stress response and apoptosis.

In Vitro Biological Evaluation

Standardized in vitro assays are essential for determining the efficacy and mechanism of action of newly synthesized this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[16]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

-

Reaction Setup: Add the kinase/substrate solution, test compound dilutions, and ATP to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the effect of compounds on cancer cell viability.[17]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

96-well plates

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle controls. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly as anticancer agents, through the potent inhibition of key protein kinases and modulation of critical signaling pathways. The synthetic and experimental protocols provided in this guide offer a framework for the continued exploration and optimization of this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives will be crucial in advancing them through the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Exploring the Structure-Activity Relationship of Aminopyridazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopyridazine derivatives across various therapeutic areas, including neuroscience, oncology, and inflammatory diseases. This document details the core chemical modifications that influence biological activity, provides comprehensive experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Aminopyridazines as Modulators of the GABA-A Receptor

Aminopyridazine derivatives have been investigated as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.

Structure-Activity Relationship of GABA-A Receptor Antagonists

The SAR studies reveal that specific substitutions on the aminopyridazine ring are critical for potent GABA-A receptor antagonism. A key interaction involves the formation of a salt bridge between the protonated amino group of the aminopyridazine and the anionic site of the receptor.

| Compound ID | R1 | R2 | R3 | IC50 (nM) |

| 1a | H | H | H | 1500 |

| 1b | CH3 | H | H | 850 |

| 1c | H | Cl | H | 450 |

| 1d | H | H | Phenyl | 250 |

| 1e | CH3 | Cl | Phenyl | 80 |

Table 1: SAR of 3-amino-6-substituted pyridazine derivatives as GABA-A receptor antagonists.

Signaling Pathway

An In-depth Technical Guide to the Safety and Handling of 6-Amino-3-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Amino-3-chloropyridazine (CAS No: 5469-69-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1][2] Its reactivity, driven by the amino group and the chlorine atom, makes it a versatile building block in organic synthesis.[1][2]

| Property | Value | References |

| Molecular Formula | C₄H₄ClN₃ | [3][4] |

| Molecular Weight | 129.55 g/mol | [3][4] |

| Appearance | White to light brown or yellow crystalline powder | [5] |

| Melting Point | 210-224 °C | [5] |

| Boiling Point | 363.2 ± 22.0 °C (predicted) | [5] |

| Solubility | Soluble in DMSO and methanol (with heating) | [5] |

| pKa | 4.06 ± 0.10 (predicted, weak base) | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[3][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

-

GHS07: Exclamation Mark

Precautionary Statements: [6]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Quantitative Toxicity Data

First-Aid Measures

Immediate medical attention is required in case of exposure.[6][9]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |

Firefighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |

| Specific Hazards | Emits toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9] |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus and full protective gear.[9] |

| Personal Precautions for Accidental Release | Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas. Keep away from sources of ignition.[6] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] |

| Containment and Cleaning Up | Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[9] |

Handling and Storage

| Aspect | Guideline |

| Safe Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[6] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][9] |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[9] |

| Skin Protection | Wear impervious gloves and protective clothing.[9] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,6-dichloropyridazine.[10]

Materials:

-

3,6-dichloropyridazine

-

Ammonia water (Ammoniacal liquor)

-

Solvent (e.g., methanol, ethanol, dichloromethane, DMF, acetonitrile, or water)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

In a reaction vessel, combine 3,6-dichloropyridazine and ammonia water. The molar ratio of 3,6-dichloropyridazine to ammonia should be between 1:0.5 and 1:7.5.

-

Add a suitable solvent. The weight ratio of 3,6-dichloropyridazine to the solvent should be between 1:1.5 and 1:20.

-

Heat the reaction mixture to a temperature between 30°C and 180°C and stir for 5 to 26 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and concentrate it by evaporation.

-

Purify the crude product by recrystallization followed by silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.

General Workflow for Handling Hazardous Chemicals

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound in a laboratory setting.

Caption: General workflow for handling hazardous chemicals.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential as anticancer agents.[11] Their mechanism of action often involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

PARP-1 Inhibition and Apoptosis

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair.[11] In cancer cells with deficient DNA repair mechanisms, inhibiting PARP-1 can lead to an accumulation of DNA damage and trigger apoptosis (programmed cell death).[11] Pyridazine-based compounds have been investigated as PARP-1 inhibitors.[11]

Caption: Inhibition of PARP-1 by pyridazine derivatives.

Inhibition of p44/42 MAPK (Erk1/2) and Akt Signaling Pathways

The p44/42 MAPK (also known as Erk1/2) and Akt signaling pathways are crucial for promoting cell survival and proliferation.[12][13] Aberrant activation of these pathways is common in many cancers. Some pyridazine derivatives have been shown to inhibit these pathways, thereby reducing cancer cell viability.

Caption: Inhibition of Akt and p44/42 MAPK pathways.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound from your supplier before use.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. epa.gov [epa.gov]

- 9. fishersci.com [fishersci.com]

- 10. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-chloropyridazine is a crucial building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the functionalization of this scaffold, enabling the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl substituents. This transformation is pivotal in the development of novel therapeutic agents, including those with potential anticancer and anti-inflammatory properties.[2][3]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound, a summary of reaction conditions, and expected outcomes based on published literature. The presence of the amino group on the pyridazine ring can present challenges, such as catalyst inhibition, making the choice of appropriate reaction conditions critical for success.[4][5]

Data Presentation: Summary of Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling with this compound is highly dependent on the choice of catalyst, base, solvent, and the nature of the boronic acid coupling partner. The following table summarizes representative reaction conditions and corresponding yields for the synthesis of various 6-amino-3-arylpyridazines.

| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene | 110 | 20 | 35-65 | [6] |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/Ethanol/H₂O | 80 | - | Good | [4][7] |

| Various arylboronic acids | Pd(0) catalyst | - | - | - | - | - | 22-65 | [8] |

| Mesitylboronic acid | Pd(PPh₃)₄ | - | Ba(OH)₂ (aq.) | DME | - | - | - | [6] |

| Arylboronic acids | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | 4-24 | High | [9] |

| Arylboronic acids | PdCl₂(dppf) (2-5) | - | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 85-100 | 12-24 | Moderate to High | [10] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or DME)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vessel)

-

Magnetic stirrer and heating plate/oil bath

-

Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[9][10]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and, if required, the ligand.[9]

-

Solvent Addition: Add the degassed solvent(s) to the reaction mixture via a syringe.[9]

-

Reaction: Place the sealed vessel in a preheated oil bath or on a heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[9]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.[4]

-

Separate the organic layer and wash it with water and then brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 6-amino-3-arylpyridazine derivative.[4]

Mandatory Visualizations

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]